molecular formula C17H15NO3 B15476678 N-Acetoxy-3-fluorenylacetamide CAS No. 38105-27-0

N-Acetoxy-3-fluorenylacetamide

Cat. No.: B15476678
CAS No.: 38105-27-0
M. Wt: 281.30 g/mol
InChI Key: XDYUKYTUNKXXOR-UHFFFAOYSA-N
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Description

N-Acetoxy-3-fluorenylacetamide (CAS 38105-27-0), with a molecular formula of C 17 H 15 NO 3 and a molecular weight of 281.31 g/mol, is a synthetic arylhydroxamic acid ester utilized as a critical compound in carcinogenesis research . This compound serves as a direct-acting electrophilic derivative that forms adducts with DNA, primarily reacting with guanine at the C-8 position, which can result in single-strand breaks . Unlike its more widely studied isomer, N-acetoxy-2-fluorenylacetamide, the 3-isomer exhibits a distinct, site-specific carcinogenic profile, primarily inducing mammary tumors in rats and demonstrating minimal hepatic activity . This makes it a valuable tool for investigating tissue-specific metabolic activation and tumorigenesis . Research applications include studying the acetylation of proteins such as ribonuclease to understand how activated carcinogens interact with and modify cellular macromolecules . Its defined reactivity and mammary gland specificity provide researchers with a model compound to explore the role of steroid hormones in tumor development and the specific enzymatic pathways, including N,O-acyltransferases and peroxidases, involved in metabolic activation within target tissues . This compound is classified as a questionable carcinogen with tumorigenic effects observed in experimental models at specific doses . This product is intended for research purposes only and is not approved for human or veterinary diagnostics or therapeutic applications .

Properties

CAS No.

38105-27-0

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

[acetyl(9H-fluoren-3-yl)amino] acetate

InChI

InChI=1S/C17H15NO3/c1-11(19)18(21-12(2)20)15-8-7-14-9-13-5-3-4-6-16(13)17(14)10-15/h3-8,10H,9H2,1-2H3

InChI Key

XDYUKYTUNKXXOR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC2=C(CC3=CC=CC=C32)C=C1)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isomeric Fluorenylacetamide Derivatives

The carcinogenicity and reactivity of fluorenylacetamides depend on the position of the acetoxy group (2-, 3-, or 4- on the fluorene ring).

Table 1: Comparative Carcinogenicity of Fluorenylacetamide Isomers
Compound Carcinogenic Potency (Order) Primary Target Tissues Reactivity with Methionine Nucleophilic Substitution Rate
N-Acetoxy-2-fluorenylacetamide Highest (1st) Liver, mammary, intestine High (forms adducts) Fast (unimolecular ionization)
N-Acetoxy-3-fluorenylacetamide Moderate (2nd) Mammary gland (site-specific) None observed Slow (no reaction)
N-Acetoxy-4-fluorenylacetamide Lowest (3rd) Marginally active Low Very slow (bimolecular)

Key Findings :

  • N-Acetoxy-2-fluorenylacetamide is the most potent isomer, reacting readily with nucleophiles like methionine to form adducts (e.g., o-methylthio-2-fluorenylacetamide) . Its high reactivity correlates with multisite carcinogenicity, including liver and intestinal tumors .
  • However, it induces mammary tumors in rats, likely through tissue-specific metabolic activation .
  • N-Acetoxy-4-fluorenylacetamide exhibits negligible carcinogenicity and minimal nucleophilic interaction, attributed to steric hindrance and electronic effects .

Mechanistic Insights: Reactivity and Metabolic Activation

The carcinogenicity of these compounds is linked to their ability to form electrophilic intermediates that bind to cellular macromolecules (e.g., DNA, RNA).

Nucleophilic Substitution Dynamics:
  • N-Acetoxy-2-fluorenylacetamide undergoes unimolecular ionization, generating a reactive amidonium ion that reacts with nucleophiles like guanosine and methionine. This process is 10-fold faster than for the 4-isomer .
  • This compound lacks this reactivity, suggesting alternative activation pathways. Its mammary specificity may involve localized enzymatic sulfation or esterification, though this remains unconfirmed .

Comparison with Non-Fluorenyl Acetamide Derivatives

Table 2: Select Acetamide Derivatives and Their Properties
Compound Structure Key Properties Relevance to Fluorenylacetamides
N-Hydroxy-2-acetylaminofluorene Fluorene-2-acetamide + hydroxyl Proximate carcinogen; multisite tumors Parent hydroxamic acid of N-acetoxy-2-FA
N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide Benzothiazole core + acetamide Anticancer/antimicrobial activity Structural dissimilarity; different targets
2-Fluoroacetamide Fluoro-substituted acetamide Rodenticide; inhibits TCA cycle Distinct mechanism (non-carcinogenic)

Key Observations :

  • N-Hydroxy-2-acetylaminofluorene is a metabolic precursor to N-acetoxy-2-fluorenylacetamide and shares its multisite carcinogenicity.
  • Benzothiazole-derived acetamides (e.g., EP3 348 550A1 derivatives) lack carcinogenicity but are pharmacologically active, highlighting structural diversity in acetamide applications .
  • 2-Fluoroacetamide operates via a non-genotoxic mechanism (TCA cycle disruption), contrasting sharply with fluorenylacetamides’ DNA-reactive properties .

Structural and Electronic Determinants of Activity

The position of the acetoxy group on the fluorene ring dictates electronic distribution and steric accessibility:

  • 2-Position : Optimal resonance stabilization of the amidonium ion intermediate, enabling rapid nucleophilic attack.
  • 3-Position : Reduced conjugation and steric hindrance, limiting reactivity except in specific tissues (e.g., mammary gland).
  • 4-Position : Minimal resonance effects and maximal steric hindrance, rendering it nearly inert .

Preparation Methods

Structural and Chemical Properties

Molecular Characteristics

N-Acetoxy-3-fluorenylacetamide (C₁₇H₁₅NO₃) features a fluorenyl backbone substituted with acetamide and acetoxy groups at the 3-position. Its molecular weight is 281.30 g/mol, with a computed XLogP3 value of 3, indicating moderate lipophilicity. The SMILES string (CC(=O)N(C1=CC2=C(CC3=CC=CC=C32)C=C1)OC(=O)C) confirms the presence of two acetyl moieties: one bonded to the nitrogen (acetamide) and another esterified as an acetoxy group.

Reactive Sites and Stability

The compound’s reactivity is dominated by the labile acetoxy group, which facilitates nucleophilic substitution under alkaline conditions. This property is critical in its role as a DNA-adduct-forming agent, as evidenced by studies linking it to mutagenic events. Stability analyses suggest that storage under anhydrous conditions at low temperatures (-20°C) is essential to prevent hydrolysis of the acetoxy ester.

Synthetic Pathways

Starting Materials

The synthesis typically begins with 3-aminofluorene, a commercially available precursor. Key reagents include:

  • Acetic anhydride : Serves as the acetylating agent for both the amine and hydroxyl groups.
  • Sodium hydroxide : Used to maintain alkaline pH during acylation.
  • Solvents : Ethanol or tetrahydrofuran (THF) for reaction medium, followed by water for crystallization.

Stepwise Acylation Protocol

Primary Acetylation of the Amine Group
  • Reaction Setup : 3-aminofluorene (1.0 equiv) is dissolved in anhydrous THF under nitrogen atmosphere.
  • Acetic Anhydride Addition : Acetic anhydride (1.1 equiv) is added dropwise at 0–5°C to prevent side reactions.
  • Stirring and Completion : The mixture is stirred at room temperature for 4–6 hours, monitored by thin-layer chromatography (TLC).
    This step yields N-acetyl-3-aminofluorene (intermediate), characterized by a bathochromic shift in UV-Vis spectra (λₘₐₓ = 285 nm).
Secondary Acetoxy Group Introduction
  • Alkaline Conditions : The intermediate is suspended in a NaOH solution (pH 9–12) to deprotonate the hydroxyl group at the 3-position.
  • Acetic Anhydride Quenching : A second equivalent of acetic anhydride is introduced at 40–60°C over 20–60 minutes, ensuring selective O-acetylation.
  • Reflux and Isolation : The reaction is refluxed for 1–2 hours, followed by extraction with dichloromethane and evaporation under reduced pressure.

Purification and Crystallization

The crude product is purified via:

  • Recrystallization : Dissolved in hot ethanol (95%) and cooled to -20°C to yield needle-like crystals.
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as eluent, achieving >98% purity (HPLC).

Optimization Strategies

pH and Temperature Control

Maintaining pH 9–12 during the second acylation prevents hydrolysis of the acetoxy group while promoting nucleophilic attack by the deprotonated hydroxyl group. Temperatures above 60°C risk decarboxylation, reducing yields by 15–20%.

Stoichiometric Adjustments

A 10–15% molar excess of acetic anhydride (relative to the intermediate) ensures complete O-acetylation. Substoichiometric quantities lead to residual hydroxylated byproducts, complicating purification.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.25 (m, 8H, fluorenyl-H), 2.35 (s, 3H, N-acetyl), 2.10 (s, 3H, O-acetyl).
  • FT-IR : 1745 cm⁻¹ (C=O, ester), 1660 cm⁻¹ (C=O, amide), 1240 cm⁻¹ (C-O, acetate).

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).
  • Melting Point : 148–150°C (decomposition observed above 155°C).

Industrial and Laboratory-Scale Adaptations

Pilot-Scale Production

A patented method for analogous compounds (e.g., N-acetylcysteine) highlights the use of continuous-flow reactors to enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes. Applied to this compound, this approach could minimize thermal degradation.

Green Chemistry Considerations

  • Solvent Recycling : Ethanol from recrystallization is recovered via distillation (85% efficiency).
  • Waste Stream Management : Acetic acid byproducts are neutralized with Ca(OH)₂ to form calcium acetate, a non-hazardous precipitate.

Challenges and Mitigation

Hydrolytic Instability

The acetoxy group undergoes hydrolysis in aqueous media (t₁/₂ = 4 hours at pH 7.4), necessitating anhydrous workup conditions. Adding molecular sieves (4Å) during the reaction suppresses this degradation.

Byproduct Formation

  • Diacetylated Byproduct : Occurs when excess acetic anhydride reacts at both the 3- and 6-positions of fluorene. Mitigated by stepwise reagent addition and temperature control.
  • Oxidation Products : Fluorenone derivatives form under oxidative conditions, avoided by using degassed solvents and inert atmospheres.

Q & A

Q. What strategies mitigate oxidative degradation of this compound during long-term storage?

  • Solutions : Store under inert gas (argon) in amber vials at -20°C. Add antioxidants (e.g., BHT at 0.01% w/v) and validate stability via forced degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

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